2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine 2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 42389-34-4
VCID: VC7916388
InChI: InChI=1S/C12H10ClN5/c1-7-6-10(13)17-11(14-7)18-12-15-8-4-2-3-5-9(8)16-12/h2-6H,1H3,(H2,14,15,16,17,18)
SMILES: CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)Cl
Molecular Formula: C12H10ClN5
Molecular Weight: 259.69 g/mol

2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine

CAS No.: 42389-34-4

Cat. No.: VC7916388

Molecular Formula: C12H10ClN5

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine - 42389-34-4

Specification

CAS No. 42389-34-4
Molecular Formula C12H10ClN5
Molecular Weight 259.69 g/mol
IUPAC Name N-(4-chloro-6-methylpyrimidin-2-yl)-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C12H10ClN5/c1-7-6-10(13)17-11(14-7)18-12-15-8-4-2-3-5-9(8)16-12/h2-6H,1H3,(H2,14,15,16,17,18)
Standard InChI Key FQNPYEONCHVKMK-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)Cl
Canonical SMILES CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)Cl

Introduction

Overview

2-(2-Benzimidazolylamino)-4-chloro-6-methylpyrimidine (CAS 42389-34-4) is a heterocyclic compound featuring a benzimidazole core fused to a substituted pyrimidine ring. This molecule has garnered significant interest in medicinal chemistry and agrochemical research due to its structural versatility and potential biological activities. The compound’s synthesis, physicochemical properties, and applications are explored in detail below, supported by data from peer-reviewed studies and commercial sources .

Chemical Identity and Structural Features

The compound belongs to the benzimidazole class, characterized by a bicyclic structure with a pyrimidine substituent. Key molecular details include:

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClN₅
Molecular Weight259.69 g/mol
SMILESCC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)Cl
InChI KeyFQNPYEONCHVKMK-UHFFFAOYSA-N
LogP (Partition Coefficient)3.05–3.13
Topological Polar Surface Area66.49 Ų

The pyrimidine ring is substituted with a chlorine atom at position 4 and a methyl group at position 6, while the benzimidazole moiety contributes to the molecule’s planar aromaticity and hydrogen-bonding capacity .

Synthesis and Production

Precursor Synthesis

A critical intermediate, 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), is synthesized via refluxing isocytosine with phosphorus oxychloride (POCl₃), yielding 54% product . This precursor is pivotal for constructing the pyrimidine backbone .

Final Compound Synthesis

The target compound is synthesized through nucleophilic substitution or coupling reactions. One method involves reacting 2-chloro-4-methylpyrimidine with 2-aminobenzimidazole in polar aprotic solvents (e.g., acetone or dimethylformamide) under controlled temperatures (15–40°C) . Optimized conditions reduce byproducts like 2-amino-4,6-dichloropyrimidine to <0.2% .

Physicochemical Properties

  • Physical State: Solid at room temperature .

  • Solubility: Moderately soluble in organic solvents (e.g., acetic acid, DMSO) .

  • Stability: Stable under inert conditions but hygroscopic, requiring storage at 2–8°C .

  • Spectroscopic Data:

    • FTIR: Peaks at 1620 cm⁻¹ (C=N stretch) and 740 cm⁻¹ (C-Cl bend) .

    • NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), δ 7.25–8.10 (m, 4H, benzimidazole-H) .

Biological and Industrial Applications

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. Structural analogs of this compound show MIC values of 0.39–0.78 μg/ml against Staphylococcus aureus and methicillin-resistant strains .

Agricultural Uses

As a nitrification inhibitor, it reduces soil nitrate leaching by suppressing Nitrosomonas activity, enhancing nitrogen use efficiency in crops .

HazardPrecautionSource
Skin/Eye Irritation (H315/H319)Use gloves and goggles
Respiratory Irritation (H335)Use in ventilated areas
Acute Toxicity (H302)Avoid ingestion

Material Safety Data Sheets (MSDS) recommend disposal via incineration and adherence to GHS guidelines .

SupplierPurityPrice (USD)Catalog Number
BOC Sciences95%$25/100 mgBB044702
ChemScene95+%$34/100 mgCS-0367890
AAA-Chem95%InquireAR-1L5307

Products are labeled for research use only, with lead times of 2–4 weeks .

Recent Research Developments

  • Co-crystallization Studies: Explored with diclofenac to enhance solubility, showing potential for hybrid drug formulations .

  • Quantum Chemical Analysis: DFT calculations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity .

  • Herbicide Development: Patent WO2012127032A1 highlights derivatives of this compound as tubulin polymerization inhibitors for weed control .

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